molecular formula C19H18N4O B2601239 1-[1-(2-methylbenzoyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole CAS No. 2034523-23-2

1-[1-(2-methylbenzoyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole

Cat. No.: B2601239
CAS No.: 2034523-23-2
M. Wt: 318.38
InChI Key: AGOWFKYKNZHBFK-UHFFFAOYSA-N
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Description

1-[1-(2-methylbenzoyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole is a heterocyclic compound that features both azetidine and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2-methylbenzoyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole typically involves multiple stepsThe azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The triazole ring is often introduced via a [3+2] cycloaddition reaction between an azide and an alkyne .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are often employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-[1-(2-methylbenzoyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the azetidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-[1-(2-methylbenzoyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets. The azetidine ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, which may enhance the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(2-methylbenzoyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole is unique due to its combination of azetidine and triazole rings, which confer distinct chemical and biological properties. This dual-ring structure is not commonly found in other compounds, making it a valuable target for research and development.

Properties

IUPAC Name

(2-methylphenyl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O/c1-14-7-5-6-10-17(14)19(24)22-11-16(12-22)23-13-18(20-21-23)15-8-3-2-4-9-15/h2-10,13,16H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGOWFKYKNZHBFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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